Cas no 124575-63-9 (9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde)

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde structure
124575-63-9 structure
商品名:9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
CAS番号:124575-63-9
MF:C29H16O4
メガワット:428.4349
CID:4742050
PubChem ID:14334392

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde 化学的及び物理的性質

名前と識別子

    • 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
    • 124575-63-9
    • 2,2',7,7'-tetraaldehyde-9,9'-spirobifluorene
    • CS-0110454
    • インチ: 1S/C29H16O4/c30-13-17-1-5-21-22-6-2-18(14-31)10-26(22)29(25(21)9-17)27-11-19(15-32)3-7-23(27)24-8-4-20(16-33)12-28(24)29/h1-16H
    • InChIKey: LSYPGFOPUQWATH-UHFFFAOYSA-N
    • ほほえんだ: O=C([H])C1C([H])=C([H])C2C3C([H])=C([H])C(C([H])=O)=C([H])C=3C3(C4C([H])=C(C([H])=O)C([H])=C([H])C=4C4C([H])=C([H])C(C([H])=O)=C([H])C3=4)C=2C=1[H]

計算された属性

  • せいみつぶんしりょう: 428.104859g/mol
  • どういたいしつりょう: 428.104859g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 4
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.3
  • ぶんしりょう: 428.4g/mol
  • 疎水性パラメータ計算基準値(XlogP): 4.2

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M4692953-25mg
2,2'',7,7''-Tetraformyl-9,9''-spirobifluorene
124575-63-9 97%
25mg
RMB 900.80 2025-02-21
Cooke Chemical
M4692953-100mg
2,2'',7,7''-Tetraformyl-9,9''-spirobifluorene
124575-63-9 97%
100mg
RMB 2240.00 2025-02-21
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CCL3803134-500mg
2,2',7,7'-Tetraformyl-9,9'-spirobifluorene
124575-63-9 95%
500mg
¥1200 2023-11-08
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CCL3803134-1g
2,2',7,7'-Tetraformyl-9,9'-spirobifluorene
124575-63-9 95%
1g
¥2000 2023-11-08
Ambeed
A1351794-1g
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
124575-63-9 97%
1g
$543.0 2025-02-26
Ambeed
A1351794-250mg
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
124575-63-9 97%
250mg
$209.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181094-1g
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
124575-63-9 97%
1g
¥2988.00 2024-08-09
Ambeed
A1351794-100mg
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
124575-63-9 97%
100mg
$122.0 2025-02-26

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde 関連文献

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9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehydeに関する追加情報

Introduction to 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde (CAS No: 124575-63-9)

9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This molecule, characterized by its spirobi[fluorene] core structure and multiple aldehyde functional groups, exhibits unique photophysical and electronic properties that make it a valuable building block for various applications. The chemical formula of this compound can be represented as C30H20O4, reflecting its complex aromatic system and reactive aldehyde moieties.

The CAS No 124575-63-9 uniquely identifies this compound in scientific literature and commercial databases, ensuring precise referencing in research and industrial contexts. The spirobi[fluorene] scaffold is particularly noteworthy due to its rigidity and planarity, which contribute to enhanced thermal stability and fluorescence characteristics. These attributes are highly desirable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

In recent years, there has been a surge in research focused on developing novel materials for energy conversion and emission applications. 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde has emerged as a key intermediate in synthesizing high-performance emissive layers for OLEDs. Its ability to form stable conjugated systems makes it an excellent candidate for tuning the emission wavelengths of these devices. Studies have demonstrated that derivatives of this compound can exhibit emission maxima in the blue-to-green region of the visible spectrum, making them suitable for display technologies.

The aldehyde functional groups present in 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde provide reactive sites for further chemical modifications. These groups can undergo condensation reactions with various nucleophiles, enabling the synthesis of polymers, dendrimers, and other complex architectures. Such modifications are crucial for tailoring the material properties to specific applications. For instance, polymerization of this compound can yield conjugated polymers with tunable band gaps and charge transport capabilities.

Advances in synthetic methodologies have further expanded the utility of CAS No 124575-63-9. Modern techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have enabled efficient functionalization of the spirobi[fluorene] core. These methods allow researchers to introduce diverse substituents at precise positions within the molecule, enhancing its functionality for targeted applications.

The pharmaceutical industry has also shown interest in 9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde due to its potential as a precursor for bioactive molecules. The rigid structure of spirobi[fluorene] derivatives is often associated with improved metabolic stability and bioavailability. Additionally, the aldehyde groups can be used to link this scaffold to pharmacophores, creating novel drug candidates with enhanced binding affinity and selectivity.

In conclusion,9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde represents a versatile and promising compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for material scientists and chemists working on cutting-edge technologies. As research continues to uncover new synthetic pathways and applications,CAS No 124575-63-9 is poised to play a pivotal role in shaping the future of advanced materials and pharmaceuticals.

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